
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine (2-Cl-4-ClMe-6-TFP) is an organic compound that is widely used in a variety of scientific research applications. Its unique chemical structure and properties make it a valuable resource for scientists and researchers.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine serves as a versatile intermediate in the synthesis of complex organic compounds due to its reactive sites, which facilitate various chemical transformations. It is utilized in the preparation of triarylpyridine derivatives, which exhibit a broad spectrum of biological and pharmaceutical properties. These derivatives are explored for their potential in photodynamic cell-specific cancer therapy and possess pesticidal, fungicidal, and herbicidal properties (Maleki, 2015). Additionally, its modification led to the development of the first pincer (Se,N,Se) ligand, demonstrating the compound's utility in creating complex ligand structures for catalysis and material science applications (Das et al., 2009).
Antimicrobial Activities and DNA Interaction
Research into the antimicrobial activities and DNA interaction of 2-Chloro-6-(trifluoromethyl)pyridine highlights its potential in biomedical applications. Spectroscopic and structural investigations have provided insights into its mechanism of action and interaction with biological molecules. This research contributes to understanding the molecular basis of its antimicrobial effects and its potential utility in developing new therapeutic agents (Evecen et al., 2017).
Catalysis and Chemical Reactions
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine is instrumental in catalytic processes, facilitating the development of new methodologies for chemical synthesis. Its involvement in the synthesis of palladium(II) complexes and their application in the Heck reaction demonstrates the compound's role in enhancing the efficiency of catalytic processes. This research not only broadens the scope of its applications but also provides a foundation for future innovations in catalysis (Prakash et al., 2012).
Material Science and Photophysics
The compound's utility extends to material science, where it contributes to the development of new materials with unique properties. Studies on copolymers incorporating 2-chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine fragments reveal its impact on the photophysical properties of these materials, suggesting potential applications in optoelectronics and light-emitting devices (Barashkov et al., 1997).
Propiedades
IUPAC Name |
2-chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-4-1-5(7(10,11)12)13-6(9)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVOGYALNLXSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



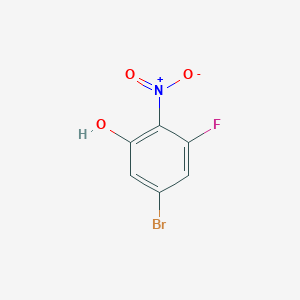
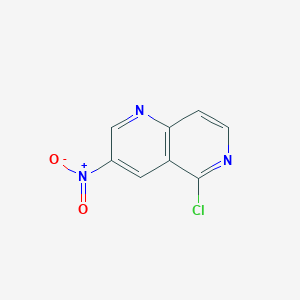
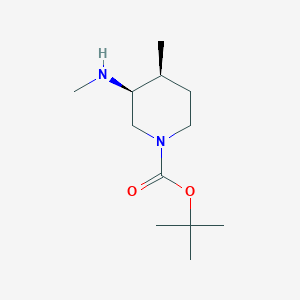
![1-Chloro-4-iodo-[2,7]naphthyridine](/img/structure/B1529543.png)
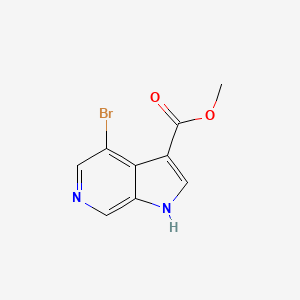
![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide](/img/structure/B1529546.png)
![4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1529549.png)
![2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1529550.png)

![benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1529554.png)
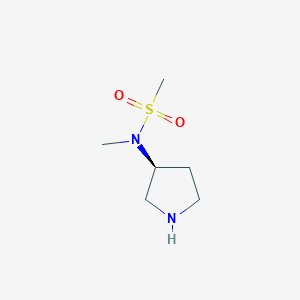
![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1529557.png)
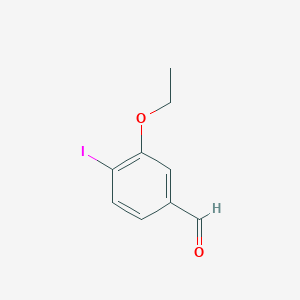
![6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B1529561.png)